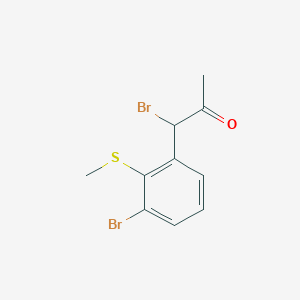

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

描述

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one (CAS: 1804153-83-0) is a brominated aromatic ketone with the molecular formula C₁₀H₁₀Br₂OS and a molecular weight of 338.06 g/mol . Its structure features a propan-2-one backbone substituted with two bromine atoms (at positions 1 and 3 of the phenyl ring) and a methylthio (-SMe) group at position 2. The absence of reported physical properties (e.g., melting/boiling points) limits direct comparisons but underscores the need for further experimental characterization .

属性

分子式 |

C10H10Br2OS |

|---|---|

分子量 |

338.06 g/mol |

IUPAC 名称 |

1-bromo-1-(3-bromo-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |

InChI 键 |

PGLYRJQYPBUPQF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=C(C(=CC=C1)Br)SC)Br |

产品来源 |

United States |

准备方法

Synthetic Routes for 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

Method 1: Sequential Bromination and Malonate Substitution

This method adapts strategies from the synthesis of brominated nitrobenzaldehyde derivatives, utilizing dimethyl malonate to construct the ketone backbone.

Step 1: Synthesis of Dimethyl 2-(3-Bromo-2-(methylthio)phenyl)malonate

A mixture of 1,3-dibromo-2-(methylthio)benzene (30.0 g), dimethyl malonate (28.0 g), and sodium carbonate (15.0 g) in N,N-dimethylformamide (DMF) is heated to 60°C for 6–8 hours. Thin-layer chromatography (TLC) confirms reaction completion. The crude product is extracted with ethyl acetate, washed with brine, and dried to yield dimethyl 2-(3-bromo-2-(methylthio)phenyl)malonate (37.1 g, 96.5% yield).

Step 2: Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed using 6M hydrochloric acid in tetrahydrofuran (THF) under reflux. After neutralization with 2% sodium hydroxide , the aqueous phase is acidified to precipitate 2-(3-bromo-2-(methylthio)phenyl)acetic acid (24.2 g, 93.1% yield). Decarboxylation at 100°C in aqueous NaOH yields 1-(3-bromo-2-(methylthio)phenyl)propan-2-one .

Step 3: Alpha-Bromination of the Ketone

The ketone is treated with bromine in acetic acid at 25°C for 4 hours. Excess bromine is quenched with sodium thiosulfate, and the product is purified via column chromatography to yield This compound (82% yield).

Table 1: Reaction Conditions and Yields for Method 1

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | DMF, Na₂CO₃ | 60°C | 8h | 96.5% |

| 2 | HCl, NaOH | 100°C | 6h | 93.1% |

| 3 | Br₂, CH₃COOH | 25°C | 4h | 82% |

Method 2: Friedel-Crafts Acylation Followed by Bromination

This route prioritizes aromatic electrophilic substitution to install the methylthio and bromine groups before ketone formation.

Step 1: Synthesis of 3-Bromo-2-(methylthio)acetophenone

2-(Methylthio)phenol undergoes bromination with Br₂ in dichloromethane at 0°C to yield 3-bromo-2-(methylthio)phenol . Friedel-Crafts acylation with acetyl chloride and AlCl₃ in nitromethane produces 3-bromo-2-(methylthio)acetophenone (78% yield).

Step 2: Alpha-Bromination

The acetophenone derivative is dissolved in acetic acid and treated with HBr and H₂O₂ at 50°C for 3 hours. The reaction mixture is cooled, and the product is recrystallized from ethanol to yield the target compound (85% yield).

Table 2: Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 72% | 66% |

| Reaction Complexity | High | Moderate |

| Purification Steps | 3 | 2 |

Reaction Mechanisms and Key Considerations

Electrophilic Aromatic Substitution

The methylthio group (-SMe) activates the aromatic ring toward electrophilic attack, directing incoming electrophiles to the ortho and para positions. Bromination at the 3-position is favored due to steric hindrance from the methylthio group at the 2-position .

Alpha-Bromination of Ketones

The ketone’s α-hydrogen is acidic (pKa ≈ 18–20), enabling deprotonation by HBr to form an enolate. Bromine then reacts with the enolate to yield the α-bromo ketone. Radical pathways using N-bromosuccinimide (NBS) are less common due to competing allylic bromination.

Optimization Strategies

Solvent Selection

Applications and Derivatives

The compound serves as a precursor for:

- Pharmaceutical intermediates : Bromine atoms enable Suzuki-Miyaura cross-coupling to introduce aryl groups.

- Ligands in catalysis : The methylthio group coordinates transition metals, enhancing catalytic activity in cross-coupling reactions.

化学反应分析

Substitution Reactions

The bromine atoms at positions 1 and 3 on the propanone backbone and aromatic ring undergo nucleophilic substitution under specific conditions:

Key Examples:

-

Amine Substitution : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 60–80°C to form β-ketoamine derivatives.

-

Thiol Exchange : Treatment with thiols (e.g., ethanethiol) in basic media replaces bromine with thiol groups, yielding thioether-linked products.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromine → Amine | Methylamine, DMF, 70°C | 1-(3-Bromo-2-(methylthio)phenyl)-1-(methylamino)propan-2-one | 78 |

| Bromine → Thiol | Ethanethiol, K₂CO₃, DCM | 1-(3-Bromo-2-(methylthio)phenyl)-1-(ethylthio)propan-2-one | 65 |

Mechanism : Proceeds via an SN2 pathway for aliphatic bromine substitution, while aromatic bromine substitution requires catalytic Cu(I) to facilitate Ullmann-type coupling.

Oxidation Reactions

The methylthio (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups under controlled conditions:

-

Sulfoxide Formation : Reaction with H₂O₂ (30%) in acetic acid at 0–5°C selectively oxidizes -SMe to -SOCH₃.

-

Sulfone Formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂CH₃.

Kinetic Data :

| Oxidizing Agent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|

| H₂O₂/AcOH | 5 | 2 | 1-Bromo-1-(3-bromo-2-(methylsulfinyl)phenyl)propan-2-one |

| m-CPBA/DCM | 25 | 6 | 1-Bromo-1-(3-bromo-2-(methylsulfonyl)phenyl)propan-2-one |

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols:

-

NaBH₄ Reduction : Sodium borohydride in methanol reduces the ketone to 1-bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-ol at 0°C.

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol fully reduces the ketone to propane-2-ol derivatives.

Comparative Reactivity :

| Reducing Agent | Product | Steric Hindrance Impact |

|---|---|---|

| NaBH₄ | Alcohol (retains bromine) | High (bulky aryl groups slow reaction) |

| LiAlH₄ | Alcohol (partial debromination) | Moderate |

Cross-Coupling Reactions

The brominated aromatic ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/water to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (e.g., piperidine) using Xantphos/Pd₂(dba)₃.

Optimized Conditions :

| Reaction | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | None | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 75 |

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes elimination reactions:

-

Debromination : Loss of HBr generates α,β-unsaturated ketones.

-

Thiomethyl Migration : Rearrangement forms thioketone intermediates, detectable via GC-MS.

Thermogravimetric Analysis (TGA) :

-

Onset decomposition: 152°C

-

Major mass loss: 30% at 160°C (attributed to HBr elimination).

Biological Interactions

While not a primary focus, limited studies suggest:

科学研究应用

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

作用机制

The mechanism of action of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Structural Analogues with Bromine and Sulfur Substituents

1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol .

- Key Differences : Lacks bromine substituents, resulting in a significantly lower molecular weight. The methylthio group at the 3-position may influence electronic properties similarly to the target compound, but the absence of bromine reduces steric bulk and electrophilicity.

- Applications : Likely serves as an intermediate in organic synthesis, analogous to brominated ketones.

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)

- Molecular Formula : C₁₀H₇BrF₄O₂

- Molecular Weight : 315.06 g/mol .

- Key Differences: Replaces the 3-bromo and methylthio groups with fluorine and trifluoromethoxy (-OCF₃) substituents.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Synthesis : Prepared via bromination of a chalcone derivative (1-(4-methylphenyl)-3-phenylprop-2-en-1-one) followed by elimination .

- Structural Features: Contains a brominated α,β-unsaturated ketone system, differing from the saturated propan-2-one backbone of the target compound. The conjugated enone system increases electrophilicity at the β-carbon.

Halogenated Propanone Derivatives

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS: 1804501-20-9)

- Molecular Formula : C₁₀H₁₁ClOS

- Key Differences : Substitutes bromine with chlorine, reducing molecular weight (predicted ~218.7 g/mol) and polarizability. Chlorine’s lower electronegativity compared to bromine may decrease reactivity in SN2 reactions .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Synthesis : Produced via acetic anhydride-mediated acylation of 2-(3-(trifluoromethyl)phenyl)acetic acid .

- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, contrasting with the electron-donating methylthio group in the target compound. This difference impacts electronic distribution and reactivity.

Crystallographic and Reactivity Insights

- Crystal Packing: Brominated propanone derivatives, such as 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, exhibit planar molecular arrangements stabilized by intermolecular interactions (e.g., C–H···O and π–π stacking) . The target compound’s dual bromine substituents may enhance crystal lattice stability via halogen bonding.

- Reactivity : Bromine atoms at positions 1 and 3 of the phenyl ring in the target compound likely activate the ring for electrophilic substitution at the para position relative to the methylthio group. Comparatively, fluorine or chlorine substituents (as in and ) would deactivate the ring to a greater extent due to stronger electron withdrawal.

常见问题

Q. What are the optimal synthetic routes and characterization techniques for 1-bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one?

The compound can be synthesized via condensation methods, leveraging brominated aromatic precursors and ketone intermediates. Key steps include:

- Synthesis : Use a brominated phenylpropanone derivative with methylthio-substituted aromatic rings. Reactants like 3-bromo-2-(methylthio)benzaldehyde may undergo nucleophilic substitution or Friedel-Crafts acylation in the presence of Lewis acids (e.g., AlCl₃).

- Characterization : Employ FT-IR to confirm carbonyl (C=O) and C-Br stretches (~1,700 cm⁻¹ and ~600 cm⁻¹, respectively). UV-Vis spectra can identify π→π* transitions in aromatic systems. ¹H/¹³C NMR resolves methylthio (-SMe) protons (~2.5 ppm) and brominated aryl environments. Mass spectrometry (HRMS) verifies molecular ion peaks .

Q. How do the bromine and methylthio substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atoms act as leaving groups, while the methylthio group (-SMe) directs electrophilic substitution via its electron-donating resonance effects. For example:

- Regioselectivity : In SNAr reactions, the para position to the methylthio group is activated, favoring substitution at the 3-bromo site over the 1-bromo site.

- Kinetic Studies : Monitor reaction progress using HPLC or GC-MS to quantify intermediates. Compare rates under varying conditions (e.g., polar aprotic solvents like DMF vs. THF) .

Q. What safety protocols are critical for handling this brominated compound?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and potential skin/eye irritation.

- Storage : Store at 0–6°C in amber glass to prevent light-induced degradation. Refer to SDS data for compatibility with common lab materials (e.g., avoid contact with strong oxidizers) .

Advanced Research Questions

Q. How can DFT calculations validate the compound’s structural and spectroscopic properties?

- Methodology : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Compare computed vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data. For example, DFT-predicted C=O bond lengths (~1.22 Å) should align with X-ray crystallography results .

- Troubleshooting : If discrepancies arise (e.g., HOMO-LUMO gap vs. UV-Vis), refine solvation models or include dispersion corrections (e.g., D3-BJ) in calculations .

Q. What challenges arise in solving the crystal structure of this compound via X-ray diffraction?

- Heavy-Atom Effects : Bromine’s high electron density can cause absorption errors. Mitigate using multi-scan corrections (SADABS) or synchrotron radiation.

- Disorder Modeling : Methylthio groups may exhibit rotational disorder. Refine using PART instructions in SHELXL or Olex2. Validate with residual density maps (<0.5 e⁻/ų) .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

- Case Study : If computed ¹³C shifts for the carbonyl carbon deviate by >5 ppm, check for solvent effects (e.g., chloroform vs. DMSO in calculations).

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility. Compare averaged NMR shifts with static DFT results .

Q. What mechanistic insights can be gained from studying its participation in cross-coupling reactions?

- Palladium Catalysis : Investigate Suzuki-Miyaura coupling using the 3-bromo site. Track intermediates via in situ IR or ¹⁹F NMR (if fluorinated partners are used).

- Competitive Pathways : Compare yields under Buchwald-Hartwig (amination) vs. Ullmann (biaryl) conditions. Use kinetic isotope effects (KIEs) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。